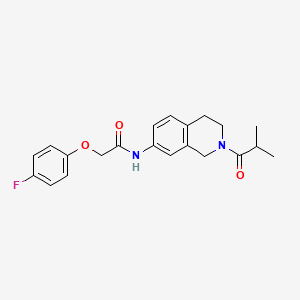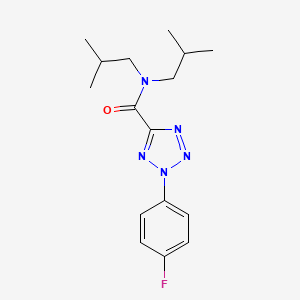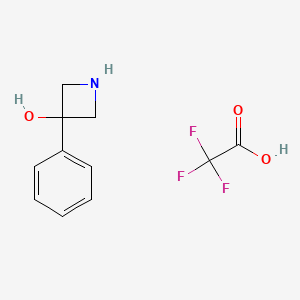
4,4,4-Trifluoro-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,4-Trifluoro-3-phenylbutanoic acid is a chemical compound with the molecular weight of 218.18 . It is also known by its IUPAC name, (S)-4,4,4-trifluoro-3-phenylbutanoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)/t8-/m0/s1 . This indicates the presence of carbon, hydrogen, fluorine, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 57-58 degrees Celsius . The compound is also characterized by its purity, which is reported to be 95% .Scientific Research Applications
Synthesis of Dendrimers and Chiral Compounds
4,4,4-Trifluoro-3-hydroxybutanoic acid, a related compound, is used as a starting material for synthesizing dendritic branches and chiral dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, exhibit unique properties due to the presence of CF3 groups, which influence NMR signals and reveal constitutional heterotopicities (Greiveldinger & Seebach, 1998).
Derivative Synthesis for Chemical Studies
The molecule can be utilized for preparing tetrazole-containing derivatives. The reactivity of its amino and carboxy terminal groups is employed for such syntheses, yielding products like methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova & Ostrovskii, 2008).
Development of Chiral Dopants for Liquid Crystals
This acid serves as a precursor in synthesizing chiral dopants for nematic liquid crystals. The dopants, like 4,4,4-trifluoro-1-(4-hexyloxyphenyl)-3-phenyl-1-butanone, demonstrate a significant helical twisting power, impacting the performance of liquid crystal displays (Aoki et al., 2003).
Molecular Structure and Spectral Analysis
A combined experimental and theoretical study of 4-amino-3-phenylbutanoic acid, a similar compound, was conducted to understand its molecular structure and vibrational spectra. This study included analyses like potential energy distribution and HOMO-LUMO energy gap, offering insights into the compound's properties (Charanya, Sampathkrishnan & Balamurugan, 2020).
Asymmetric Synthesis Research
The acid is involved in asymmetric synthesis research, offering a pathway to produce enantiomerically pure compounds. This includes studies on enantioselective biomimetic transamination, contributing to the development of synthetic methods for β-amino acids (Soloshonok, Ohkura & Yasumoto, 2006).
properties
IUPAC Name |
4,4,4-trifluoro-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOHTVBYHZHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149680-95-5 |
Source


|
| Record name | 4,4,4-trifluoro-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

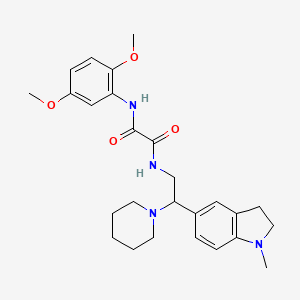
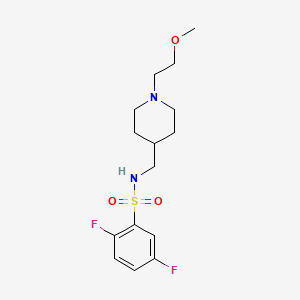
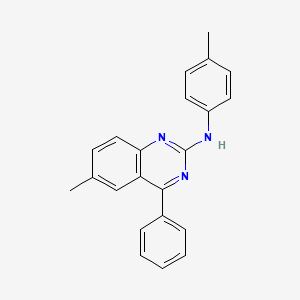


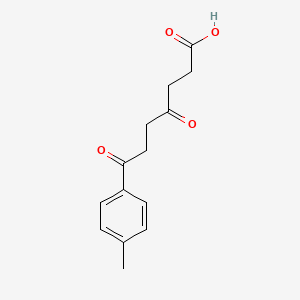
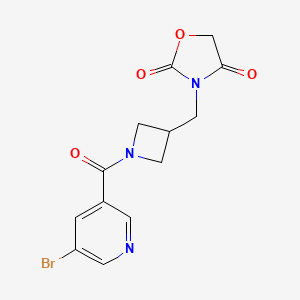
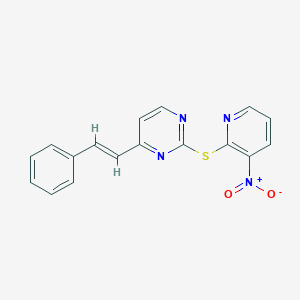
![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)

